molecular formula C18H21N5O3S B2748107 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 942000-18-2

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2748107
CAS RN: 942000-18-2
M. Wt: 387.46
InChI Key: QLQNTGPIQVLRHS-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), a sulfonamide group (a sulfur atom bonded to two oxygen atoms and an amine group), and several aromatic rings with various substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be formed via a cyclization reaction . The sulfonamide group could be introduced via a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. Techniques such as NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar groups like sulfonamide could increase its solubility in polar solvents .

Scientific Research Applications

Photosensitization for Therapeutic Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit significant photosensitizing abilities, making them highly effective for photodynamic therapy applications, particularly in treating cancer. Their high singlet oxygen quantum yield and good fluorescence properties underscore their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-HIV Activities

  • Zareef et al. (2007) synthesized a series of novel benzensulfonamides with potential anti-HIV and antifungal activities. These compounds, through their diverse biological activities, offer promising insights into the development of new therapeutic agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Structural and Molecular Analysis

  • Karakaya et al. (2015) conducted a comprehensive study on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, exploring its harmonic vibrational frequencies and geometric parameters through experimental and theoretical methods. This analysis provides valuable insights into the molecular interactions and stability of such compounds (Karakaya, Sert, Sreenivasa, Suchetan, & Çırak, 2015).

Enzyme Inhibition for Alzheimer's Disease

  • Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. These findings suggest potential therapeutic applications in treating Alzheimer’s disease, highlighting the role of sulfonamide derivatives in developing new treatments (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Agricultural Applications

  • Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides widely used in agriculture. This study demonstrates the potential of nanoparticle carriers to enhance the delivery and efficacy of agricultural chemicals, thereby reducing environmental toxicity and improving sustainability (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future studies could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-5-6-15(9-13(12)2)23-18(20-21-22-23)11-19-27(24,25)16-7-8-17(26-4)14(3)10-16/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNTGPIQVLRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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